2-(苄氧基)异烟酰甲醛

描述

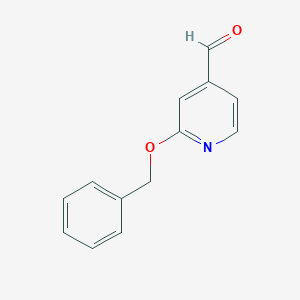

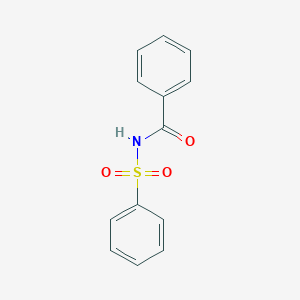

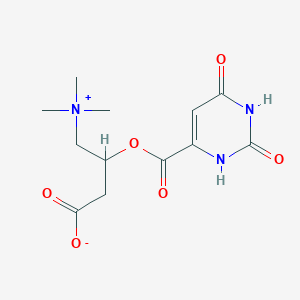

“2-(Benzyloxy)isonicotinaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound through bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)isonicotinaldehyde” consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is connected to a pyridine ring with a formyl group (-CHO) at the 4-position .科学研究应用

合成和有机转化

醇的苄基化:一种稳定的吡啶盐,2-苄氧基-1-甲基吡啶三氟甲磺酸盐,已被开发用于将醇转化为苄基醚,展示了苄氧基化合物在有机合成中的效用。该方法突出了苄氧基衍生物在温和条件下以良好至优异的产率促进转化的效率和多功能性 (Poon 和 Dudley,2006)。

杂芳基取代的苄氧基-苯甲醛的合成:通过铃木-宫浦碳碳交叉偶联反应,将五元杂环连接到苄氧基-苯甲醛,这对药物设计具有重要意义。该过程展示了苄氧基衍生物在药物化学中的适应性,能够创建结构多样的化合物 (Bölcskei、Német-Hanzelik 和 Keglevich,2022)。

O-苄基化试剂:新型 O-苄基化试剂(如 2,4,6-三(苄氧基)-1,3,5-三嗪 (TriBOT))的开发证明了苄氧基衍生物在促进将苄基保护基引入复杂分子中的敏感官能团中的作用。这些试剂能够进行选择性修饰,这对于合成具有生物活性的化合物至关重要 (Yamada、Fujita 和 Kunishima,2012)。

材料科学和催化

金属有机骨架 (MOF):由苯甲酸和异烟酰胺之间的相互作用形成的结晶分子络合物,在 2-(苄氧基)异烟酰甲醛衍生物的促进下,强调了其在 MOF 设计中的重要性。这些结构对于从催化到储气等应用至关重要 (Seaton 等人,2009)。

纳米复合材料和催化:苄氧基衍生物已被用于合成纳米复合材料,例如 Ag@TiO2,它催化苯并恶唑衍生物的形成。该应用展示了苄氧基化合物在提高绿色化学和可持续工艺中使用的催化剂效率方面的潜力 (Maleki 等人,2015)。

抗癌研究

- 抗癌活性:苄氧基苯甲醛衍生物已显示出对 HL-60 细胞的显着抗癌活性。该领域的研究有助于开发新的治疗剂,利用苄氧基衍生物的结构特征对癌细胞进行靶向作用 (Lin 等人,2005)。

未来方向

属性

IUPAC Name |

2-phenylmethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKQUWLKHTCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)isonicotinaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)